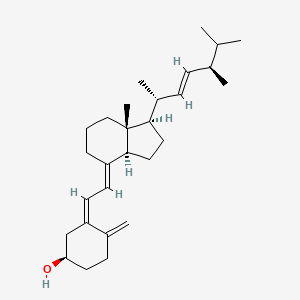

(R)-Vitamin D2

描述

属性

分子式 |

C28H44O |

|---|---|

分子量 |

396.6 g/mol |

IUPAC 名称 |

(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |

InChI |

InChI=1S/C28H44O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h9-10,12-13,19-20,22,25-27,29H,4,7-8,11,14-18H2,1-3,5-6H3/b10-9+,23-12+,24-13-/t20-,22+,25+,26+,27-,28+/m0/s1 |

InChI 键 |

MECHNRXZTMCUDQ-PNXBIAHGSA-N |

手性 SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C |

规范 SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

产品来源 |

United States |

准备方法

Photochemical Synthesis from Ergosterol

The foundational method for synthesizing Vitamin D2 involves the ultraviolet (UV) irradiation of ergosterol, a sterol abundant in fungal and plant sources. Ergosterol’s conjugated diene system (Δ5,7) undergoes electrocyclic ring-opening upon UV-B exposure (290–315 nm), forming previtamin D2 (9,10-secoergosta-5,7,10(19),22-tetraen-3β-ol). This reaction proceeds via a suprafacial-sigmatropic shift, yielding a thermally labile previtamin that isomerizes to Vitamin D2 under controlled conditions.

Critical parameters include:

- Wavelength specificity : Optimal irradiation at 295 nm maximizes previtamin D2 yield while minimizing toxic byproducts like lumisterol and tachysterol.

- Solvent system : Hexane or ethanol solvents prevent oxidative degradation, with ethanol enhancing photoreaction efficiency by 15–20% compared to nonpolar media.

- Temperature control : Maintaining 25–30°C during irradiation ensures previtamin D2 stabilization, whereas post-irradiation heating to 60°C accelerates thermal isomerization to Vitamin D2.

Stereochemical integrity at C9 (R-configuration) is preserved through the retention of ergosterol’s original 3β-hydroxyl group and transannular hydrogen shifts during isomerization. Post-synthesis, silica gel chromatography (hexane:ethyl acetate, 9:1) achieves >95% purity, confirmed via high-performance liquid chromatography (HPLC) with UV detection at 265 nm.

Simultaneous Synthesis from β-Sitosterol Mixtures

Industrial-scale production often utilizes β-sitosterol, a phytosterol mixture containing ergosterol (20–30%), campesterol, stigmasterol, and brassicasterol. UV irradiation of this mixture generates a family of vitamin D analogs (D2, D4, D5, D6, D7), necessitating precise separation techniques:

- Crude irradiation : β-Sitosterol dissolved in ethanol undergoes UV exposure (300 nm, 48 hours), yielding a previtamin D analog mixture.

- Thermal equilibration : Heating to 65°C for 72 hours converts previtamins to their stable vitamin forms.

- Chromatographic resolution : Reverse-phase HPLC (C18 column, methanol:water 85:15) isolates (R)-Vitamin D2 with 89% recovery, leveraging subtle hydrophobicity differences among analogs.

Heteronuclear Single Quantum Coherence (HSQC) NMR validates stereochemistry by correlating C9-H (δ 4.82 ppm, R-configuration) with adjacent carbons, distinguishing it from S-isomers (δ 4.79 ppm).

Derivatization and Analytical Quantification

Post-synthesis analysis employs LC-MS/MS with multiplex derivatization to enhance sensitivity. A two-step protocol modifies the diene moiety:

- Diels-Alder adduct formation : Reacting this compound with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) forms a stable adduct, shifting retention time to 8.2 minutes on C18 columns.

- Aminoxy tagging : Introducing quaternary ammonium tags (e.g., N-methylpiperazine) via oxime linkage generates diagnostic fragment ions (m/z 142.1) during collision-induced dissociation, enabling quantification at sub-nanogram levels.

This dual derivatization achieves a linear dynamic range of 0.1–100 ng/mL (R² = 0.998), critical for pharmacokinetic studies.

Industrial Formulation: Water-Soluble Derivatives

While chemical synthesis yields the pure compound, pharmaceutical applications require water-soluble formulations. A patented method encapsulates this compound in emulsified carriers:

- Primary emulsion : Ethanol-dissolved glycerol fatty acid esters (1:0.3 w/w) stabilize this compound droplets (200–400 nm).

- Secondary emulsion : Combining with sucrose fatty acid esters and glucose (65°C, 1:0.015 w/w) forms micelles that enhance aqueous solubility 50-fold.

- Lyophilization : Spray-drying produces free-flowing powders (moisture <3%) suitable for tablet compression or capsule filling.

化学反应分析

Classical Metabolic Pathway

Ergocalciferol undergoes two-step hydroxylation to form its active metabolite, 1,25-dihydroxyvitamin D₂ (calcitriol) .

-

25-Hydroxylation :

In the liver, CYP2R1 and D-25-hydroxylase convert ergocalciferol to 25-hydroxyvitamin D₂ (25(OH)D₂) . -

1α-Hydroxylation :

In the kidneys, CYP27B1 hydroxylates 25(OH)D₂ at the C1 position to produce calcitriol . -

Catabolism :

CYP24A1 inactivates calcitriol via 24-hydroxylation, forming 24,25-dihydroxyvitamin D₂ (24,25(OH)₂D₂) or calcitroic acid .

Alternative Metabolic Pathways

Ergocalciferol can undergo non-classical hydroxylation via CYP11A1 (P450scc), a mitochondrial enzyme typically involved in steroidogenesis.

-

20-Hydroxylation :

CYP11A1 hydroxylates ergocalciferol at C20, yielding 20-hydroxyvitamin D₂ (20(OH)D₂) . -

17,20-Dihydroxylation :

Subsequent hydroxylation at C17 produces 17,20-dihydroxyvitamin D₂ (17,20(OH)₂D₂) . -

Further Processing :

These metabolites can undergo additional hydroxylation by CYP27A1 (C26/25-hydroxylation) or CYP24A1 (C24/25-hydroxylation) .

Structural Considerations and Metabolic Differences

Ergocalciferol differs from cholecalciferol (vitamin D₃) in two structural features:

-

C22–C23 double bond

-

C24 methyl group

These modifications reduce its affinity for vitamin D-binding protein (DBP) , leading to faster clearance and altered catabolism .

Comparison of Key Features :

| Feature | Ergocalciferol (D₂) | Cholecalciferol (D₃) |

|---|---|---|

| Side Chain | C22–C23 double bond + C24 methyl group | Single bond at C22–C23 |

| DBP Affinity | Lower | Higher |

| Catabolism | Faster via CYP24A1 | Slower |

| Major Metabolites | 1,25(OH)₂D₂, 24,25(OH |

科学研究应用

®-Vitamin D2 has numerous scientific research applications across various fields:

Chemistry: It is used as a precursor in the synthesis of other vitamin D analogs and derivatives.

Biology: Researchers study its role in calcium and phosphate metabolism, as well as its effects on gene expression.

Medicine: ®-Vitamin D2 is used in the treatment and prevention of vitamin D deficiency and related disorders such as rickets and osteomalacia.

Industry: It is added to food products and supplements to enhance their nutritional value.

作用机制

®-Vitamin D2 exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of various genes involved in calcium and phosphate homeostasis. Upon binding to VDR, ®-Vitamin D2 forms a complex that interacts with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences, known as vitamin D response elements (VDREs), to modulate gene transcription. The primary molecular targets include genes involved in calcium absorption, bone mineralization, and immune function.

相似化合物的比较

Structural and Functional Comparison with Vitamin D3

Structural Differences

| Feature | Vitamin D2 | Vitamin D3 |

|---|---|---|

| Origin | Plant ergosterol (UVB conversion) | Animal 7-dehydrocholesterol (UVB/skin) |

| Side Chain | C24 methyl, C22–C23 double bond | Fully saturated side chain |

| Stereoisomerism | Includes (R)- and (S)-C20 configurations | Naturally occurs as 20S-hydroxylated form |

Vitamin D2 and D3 differ in side-chain structure, affecting receptor binding and metabolic stability. (R)-Vitamin D2’s stereochemistry may influence its affinity for VDR and enzymes like CYP27B1, as seen in studies on 20R-hydroxylated D3 derivatives .

Metabolic and Receptor Binding Efficacy

- 25-Hydroxylation : Vitamin D2 is hydroxylated to 25(OH)D2, which has lower binding affinity for vitamin D-binding protein (DBP) than 25(OH)D3, reducing its serum half-life .

- VDR Activation : Vitamin D2 metabolites (e.g., 1,25(OH)2D2) act as partial VDR agonists compared to D3 metabolites. Studies show vitamin D2 derivatives like 20(OH)D2 induce differentiation in leukemia cells but are 2–3× less potent than D3 analogs (e.g., 20(OH)D3) in inhibiting proliferation and activating VDR .

Comparison with Other Vitamin D Analogs

Antiproliferative and Differentiation Effects

| Compound | Cell Type | Activity | Potency vs. 1,25(OH)2D3 |

|---|---|---|---|

| This compound | Leukemia (K562, HL-60) | Inhibits proliferation, induces monocytic differentiation | 2–5× less potent |

| 20(OH)D3 | Keratinocytes, melanoma | Anti-proliferative, anti-inflammatory | Comparable potency |

| Paricalcitol (D2 analog) | Renal cells | Reduces PTH with minimal hypercalcemia | 3× more selective for VDR |

Vitamin D2 analogs, including this compound, generally exhibit reduced efficacy in antiproliferative assays compared to D3 derivatives. For example, in HL-60 leukemia cells, vitamin D2 derivatives like pD and pL required 10× higher concentrations than 20(OH)D3 to achieve similar differentiation effects .

Clinical Efficacy in Raising Serum 25(OH)D

- Meta-Analysis Findings: Vitamin D3 raises serum 25(OH)D levels 1.7–2× more effectively than vitamin D2 . Vitamin D2 supplementation reduces 25(OH)D3 levels by 42% due to competition for hydroxylation enzymes or DBP binding . In a study of premenopausal women, 4000 IU/day of vitamin D2 increased 25(OH)D2 but decreased 25(OH)D3, leaving total 25(OH)D unchanged .

Stability and Pharmacokinetic Considerations

Vitamin D2 is less stable than D3 under heat and UV exposure, limiting its use in food fortification .

常见问题

Q. What are the key hydroxylation steps in the activation pathway of (R)-Vitamin D2, and how do experimental designs account for species-specific metabolic differences?

this compound (ergocalciferol) undergoes two hydroxylation steps: first in the liver to form 25-hydroxyvitamin D2 (25(OH)D2) and second in the kidneys to produce 1,25-dihydroxyvitamin D2 (1,25(OH)₂D2), the bioactive form . Experimental designs must account for interspecies variations in hydroxylase enzyme activity (e.g., CYP27A1 in the liver, CYP27B1 in the kidneys). For example, in vitro models using hepatocyte cultures require validation against in vivo pharmacokinetic data to avoid overestimating metabolic efficiency .

Q. How does the stability of this compound in biological matrices (e.g., serum, milk) influence assay reproducibility, and what methodological controls are critical?

this compound degrades rapidly in rumen fluid (up to 80% within 24 hours in vitro) due to microbial activity, complicating assays in ruminant studies . To ensure reproducibility, researchers should:

Q. What in vitro models best replicate the absorption and metabolism of this compound in human intestinal cells?

Caco-2 cell monolayers are widely used to simulate intestinal absorption. Key methodological considerations include:

- Differentiating cells for 21 days to mimic mature enterocyte morphology.

- Co-administering this compound with bile salts (e.g., taurocholate) to replicate micelle formation .

- Quantifying apical-to-basolateral transport via LC-MS/MS to distinguish intact this compound from metabolites .

Advanced Research Questions

Q. How can contradictory findings on the relative potency of this compound versus Vitamin D3 be reconciled in clinical studies?

Clinical trials report this compound as 10–30% less potent than D3 in raising serum 25(OH)D levels due to differential binding affinities to vitamin D-binding protein (DBP) and shorter half-life . To address contradictions:

- Standardize dosing intervals (e.g., single bolus vs. daily supplementation) to account for pharmacokinetic variability.

- Use isotope-labeled tracers (e.g., deuterated D2/D3) to directly compare hepatic uptake and hydroxylation efficiency .

- Control for polymorphisms in DBP (e.g., GC gene variants) that influence bioavailability .

Q. What experimental strategies optimize this compound supplementation in ruminants to enhance milk fortification without rumen degradation?

UV-B irradiated yeast (ergosterol-rich) effectively bypasses rumen degradation, retaining >90% stability vs. 45–50% for free D2/D3 . Key strategies include:

Q. What molecular dynamics approaches elucidate the structural basis of this compound’s lower receptor binding affinity compared to D3?

Computational modeling (e.g., molecular docking with VDR ligand-binding domain) reveals that the C24 methyl group in D3 enhances hydrophobic interactions with Leu233 and Ser237 residues, whereas D2’s C22-C23 double bond reduces conformational stability . Methodological steps:

Q. How do long-term storage conditions affect this compound stability in pharmaceutical formulations, and what accelerated stability testing protocols are recommended?

this compound degrades under heat, light, and humidity. ICH Q1A guidelines recommend:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。